molecular formula C9H11FO B1629813 (3-Ethyl-4-fluorophenyl)methanol CAS No. 1135253-08-5

(3-Ethyl-4-fluorophenyl)methanol

Cat. No.: B1629813
CAS No.: 1135253-08-5
M. Wt: 154.18 g/mol
InChI Key: KEBNGPVWQXDDAZ-UHFFFAOYSA-N
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Description

(3-Ethyl-4-fluorophenyl)methanol is an organic compound with the molecular formula C9H11FO It is a derivative of phenylmethanol, where the phenyl ring is substituted with an ethyl group at the third position and a fluorine atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethyl-4-fluorophenyl)methanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of (3-Ethyl-4-fluorophenyl)acetone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone or aldehyde under hydrogen gas pressure. This method is advantageous due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions: (3-Ethyl-4-fluorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction can convert it into the corresponding alkane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in toluene.

Major Products:

    Oxidation: (3-Ethyl-4-fluorophenyl)acetone or (3-Ethyl-4-fluorophenyl)aldehyde.

    Reduction: (3-Ethyl-4-fluorophenyl)alkane.

    Substitution: (3-Ethyl-4-fluorophenyl)chloride or (3-Ethyl-4-fluorophenyl)bromide.

Scientific Research Applications

(3-Ethyl-4-fluorophenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (3-Ethyl-4-fluorophenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain molecular targets, influencing its pharmacological effects.

Comparison with Similar Compounds

    (3-Ethylphenyl)methanol: Lacks the fluorine atom, which may result in different chemical and biological properties.

    (4-Fluorophenyl)methanol: Lacks the ethyl group, affecting its steric and electronic characteristics.

    (3-Methyl-4-fluorophenyl)methanol: Has a methyl group instead of an ethyl group, which can influence its reactivity and interactions.

Uniqueness: (3-Ethyl-4-fluorophenyl)methanol is unique due to the combined presence of the ethyl and fluorine substituents on the phenyl ring. This combination imparts distinct steric and electronic properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(3-ethyl-4-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-2-8-5-7(6-11)3-4-9(8)10/h3-5,11H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBNGPVWQXDDAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648123
Record name (3-Ethyl-4-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135253-08-5
Record name (3-Ethyl-4-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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